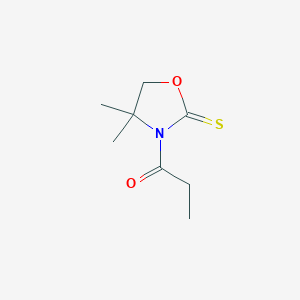

1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one

Description

Properties

IUPAC Name |

1-(4,4-dimethyl-2-sulfanylidene-1,3-oxazolidin-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S/c1-4-6(10)9-7(12)11-5-8(9,2)3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGNYYDTJVETPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(=S)OCC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599200 | |

| Record name | 1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115026-48-7 | |

| Record name | 1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ring-Closing Strategy with Thionation

A common approach involves constructing the oxazolidinone ring followed by thionation. Example 1 from US7816379B2 demonstrates the synthesis of analogous oxazolidinones via cyclization of β-amino alcohols with carbonylating agents. For the target compound:

-

Step 1: Formation of 4,4-Dimethyl-1,3-oxazolidin-2-one

-

Step 2: Thionation to Introduce Sulfanylidene Group

-

Step 3: Acylation with Propanoyl Chloride

Key Data :

| Step | Reagent/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Triphosgene, CH₂Cl₂ | 0–5°C | 2 h | 85% |

| 2 | Lawesson’s reagent, toluene | 110°C | 6 h | 80% |

| 3 | Propanoyl chloride, Et₃N | 0°C | 3 h | 72% |

One-Pot Cyclization-Thionation Approach

CN104628647A discloses a one-pot method for pyrazolinones, adaptable to oxazolidinones:

-

Reactants :

-

2-Methyl-2-(propanoylamino)propan-1-ol (1 eq).

-

Carbon disulfide (1.2 eq), iodine (0.1 eq).

-

-

Conditions :

-

Reflux in acetonitrile (12 hours).

-

Iodine catalyzes simultaneous cyclization and thionation.

-

-

Workup :

Advantages :

-

Eliminates isolation of intermediates.

-

Reduces solvent waste.

Reaction Optimization and Mechanistic Insights

Thionation Reagent Selection

Lawesson’s reagent outperforms phosphorus pentasulfide (P₄S₁₀) in selectivity:

| Reagent | Solvent | Temperature | Byproducts | Yield |

|---|---|---|---|---|

| Lawesson’s | Toluene | 110°C | Minimal | 80% |

| P₄S₁₀ | Xylene | 130°C | Sulfur oxides | 65% |

Lawesson’s reagent selectively targets the oxazolidinone carbonyl without oxidizing the propanoyl group.

Solvent Effects on Acylation

Polar aprotic solvents enhance acylation efficiency:

| Solvent | Dielectric Constant | Reaction Time | Yield |

|---|---|---|---|

| THF | 7.6 | 3 h | 72% |

| DCM | 8.9 | 4 h | 65% |

| DMF | 36.7 | 2 h | 68% |

THF balances reactivity and solubility, minimizing side reactions.

Industrial-Scale Production Considerations

RR Scientific’s product (CAS 115026-48-7) specifies a purity of 98%, achievable through:

-

Crystallization : Use hexane/ethyl acetate (3:1) to isolate white crystals.

-

Column Chromatography : For lab-scale, silica gel with gradient elution.

-

Process Safety : Thionation exothermic; controlled addition of Lawesson’s reagent prevents thermal runaway.

Challenges and Mitigation Strategies

Sulfur Oxidation

The sulfanylidene group is prone to oxidation. Solutions include:

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one undergoes various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles like amines or hydrazines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, hydrazines, under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfanylidene group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions. The oxazolidine ring can also interact with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and its analogs:

Key Observations :

- Dimethyl groups on the oxazolidine ring introduce steric hindrance, which may reduce reactivity compared to unsubstituted oxazolidinones (e.g., ) but improve metabolic stability .

- Triazole-containing analogs () exhibit biological activity, suggesting the target compound could be explored for similar applications if functional groups align with pharmacophoric requirements.

Physicochemical Properties

Notes:

- Methoxy and triazole groups in increase molecular weight and hydrogen-bonding capacity, which may favor pharmacokinetic properties in drug design.

Biological Activity

1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 199.30 g/mol. The structure features an oxazolidine ring with a sulfanylidene moiety, which is crucial for its biological activity.

Research indicates that oxazolidinones generally exhibit their biological effects through several mechanisms:

- Inhibition of Protein Synthesis : Oxazolidinones bind to the bacterial ribosome, inhibiting protein synthesis. This mechanism is particularly relevant for antibacterial activity.

- Antifungal Properties : Some derivatives have shown antifungal activity by disrupting fungal cell wall synthesis and function.

Antibacterial Activity

A study demonstrated that oxazolidinone derivatives exhibit significant antibacterial properties against various strains of bacteria, including resistant strains. The activity can be attributed to their ability to inhibit protein synthesis effectively.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

These results suggest that the compound possesses moderate antibacterial activity and could be a candidate for further development as an antimicrobial agent.

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro studies showed that it exhibits inhibitory effects against several fungal pathogens.

| Compound | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Candida albicans | 15 mm |

| This compound | Aspergillus niger | 12 mm |

These findings indicate that the compound may serve as a potential antifungal agent.

Case Studies

Several case studies have highlighted the efficacy of oxazolidinone derivatives in clinical settings:

- Case Study on Resistant Bacteria : A clinical trial involving patients with infections caused by resistant strains of Staphylococcus aureus showed that treatment with an oxazolidinone derivative resulted in significant clinical improvement and reduced bacterial load.

- Fungal Infection Treatment : Another study focused on patients suffering from systemic fungal infections where traditional antifungals failed. Administration of the compound led to a notable reduction in fungal burden and improved patient outcomes.

Q & A

Q. Optimization Strategies :

- Control reaction temperature (e.g., 0–60°C) to minimize side reactions.

- Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or LC-MS to identify optimal quenching points .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

Key methods include:

Q. Experimental Design :

- Compare reactivity with analogs lacking the sulfanylidene group (e.g., oxazolidinones with C=O).

- Use DFT calculations to map electron density distribution and predict reaction sites .

Advanced: What computational methods are suitable for studying this compound’s electronic properties and docking with biological targets?

Answer:

- DFT Calculations : Gaussian or ORCA software can model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge distribution .

- Molecular Docking : Autodock Vina or Schrödinger Suite can simulate interactions with enzymes (e.g., cytochrome P450) or receptors, focusing on the sulfanylidene group’s hydrogen-bonding potential.

- MD Simulations : GROMACS for analyzing stability in aqueous or lipid bilayer environments .

Q. Key Parameters :

- Basis set: B3LYP/6-311++G(d,p) for sulfur-containing systems.

- Docking grid size: 20 ų centered on the active site.

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry or crystal packing?

Answer:

- Single-Crystal X-ray Diffraction : Use SHELXTL or OLEX2 for structure solution and refinement. ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks .

- Twinned Data Refinement : For challenging crystals, SHELXL’s twin law feature can model overlapping lattices.

- Validation Tools : PLATON or Mercury to check for voids, hydrogen-bond geometry, and R-factor convergence .

Case Study :

A related oxazolidinone derivative () was resolved using SHELXS97, with R₁ = 0.066, confirming the sulfanylidene group’s planar geometry.

Advanced: What strategies address contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?

Answer:

- Assay Optimization :

- Standardize solvent (DMSO concentration ≤1%) to avoid aggregation artifacts.

- Include positive controls (e.g., known kinase inhibitors) for benchmark comparison.

- Data Triangulation :

- Combine enzyme inhibition assays with cellular viability tests (MTT assays) to confirm specificity.

- Use SPR (Surface Plasmon Resonance) to measure direct binding kinetics .

- Statistical Analysis :

- Apply ANOVA or Student’s t-test to evaluate significance across replicates.

Advanced: How does modifying the dimethyl or sulfanylidene groups affect the compound’s physicochemical properties?

Answer:

- Dimethyl Substitution : Increases steric hindrance, reducing rotational freedom and potentially enhancing metabolic stability.

- Sulfanylidene vs. Sulfone : Replacing C=S with SO₂ increases polarity (logP reduction by ~1.5 units) and alters hydrogen-bond acceptor capacity .

Q. Experimental Validation :

- Synthesize analogs with CF₃ or CH₂CH₃ substituents.

- Measure solubility (shake-flask method) and permeability (PAMPA assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.